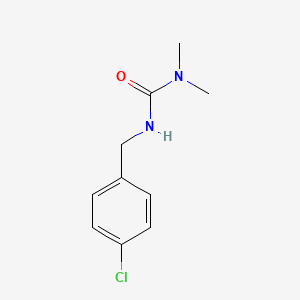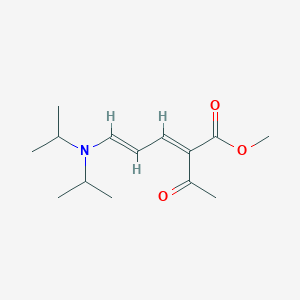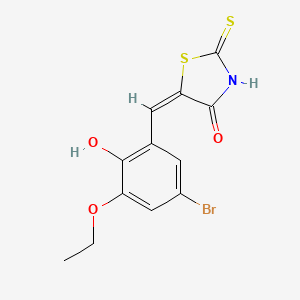![molecular formula C11H16BrClN2O B5162561 (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine](/img/structure/B5162561.png)
(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine, also known as BCA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. BCA is a derivative of 2-(2-bromo-6-chloro-4-methylphenoxy)ethylamine and 2-aminoethanol.
Mecanismo De Acción
The mechanism of action of (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine is not well understood. However, it has been suggested that this compound may act by inhibiting the synthesis of DNA and RNA, which are essential for cell growth and division. This compound may also interfere with the function of enzymes that are involved in cell metabolism and signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have biochemical and physiological effects on cells. It has been shown to induce apoptosis, which is a process of programmed cell death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are essential for tumor metastasis. This compound has been shown to affect the expression of genes that are involved in cell cycle regulation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine in lab experiments is its potent antimicrobial, antifungal, and anticancer properties. This compound has been found to be effective against different bacterial and fungal strains and has shown promising results in inhibiting the growth of cancer cells. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to normal cells at high concentrations.
Direcciones Futuras
For the study of (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine include investigating its mechanism of action in more detail, studying its pharmacokinetics and pharmacodynamics in vivo, evaluating its safety and toxicity in vivo, and exploring its potential applications in different fields.
Métodos De Síntesis
The synthesis of (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine involves the reaction of 2-(2-bromo-6-chloro-4-methylphenoxy)ethylamine with 2-aminoethanol. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. This compound has been tested against different bacterial and fungal strains and has been found to be effective against them. It has also been tested against different cancer cell lines and has shown promising results in inhibiting their growth.
Propiedades
IUPAC Name |
N'-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrClN2O/c1-8-6-9(12)11(10(13)7-8)16-5-4-15-3-2-14/h6-7,15H,2-5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAWORQOGMXJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCNCCN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5162488.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine](/img/structure/B5162490.png)
![4,4'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dimorpholine](/img/structure/B5162505.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5162508.png)
![3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate](/img/structure/B5162515.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)

![N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5162538.png)


![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5162554.png)
![2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5162579.png)
![2-{[2-(2,3-dichlorophenoxy)ethyl]amino}ethanol](/img/structure/B5162585.png)
